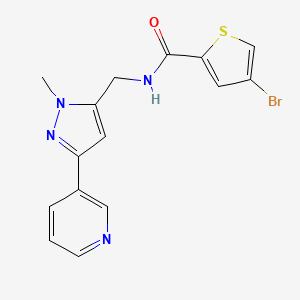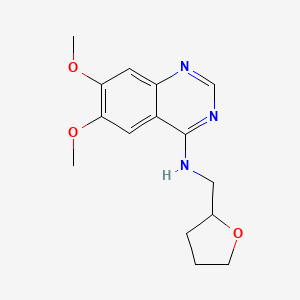
4-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide" is a heterocyclic molecule that likely contains several functional groups, including a bromo substituent, a pyrazole ring, a pyridine ring, and a thiophene ring, all of which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving aryl halides and heterocyclic amines. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide using thionyl chloride and diethylamine . This suggests that the synthesis of the compound may also involve similar arylation steps and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray crystallography . These techniques would likely reveal the presence of distinct signals corresponding to the bromo, pyrazole, pyridine, and thiophene moieties in the compound. Additionally, the crystal structure analysis could provide insights into the conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could influence the compound's properties and reactivity.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds often involves interactions with nucleophiles and electrophiles, influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the presence of a bromo substituent could make the compound susceptible to nucleophilic aromatic substitution reactions . Moreover, the pyrazole and pyridine rings could engage in various chemical reactions, including hydrogen bonding, as seen in the formation of hydrogen-bonded dimers and chains of rings in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and heteroatoms would likely result in a compound with significant aromatic character, impacting its solubility, melting point, and stability. The bromo and amide groups could also affect the compound's polarity and hydrogen bonding capability, which are important factors in its solubility and potential biological activity. The synthesis of related compounds has shown that the reactivity towards various reagents can lead to the formation of diverse derivatives, indicating that the compound may also exhibit versatile reactivity .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Functionalization
This compound is integral in the synthesis and functionalization of heterocyclic compounds. Research has demonstrated its utility in forming pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through reactions with various nitrogen nucleophiles. These heterocyclic compounds are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Computational Studies and Nonlinear Optical Properties
A notable application of thiophene-based pyrazole amides, related to our compound of interest, involves detailed computational studies to investigate their structural features and nonlinear optical (NLO) properties. These studies have shown that certain derivatives exhibit superior NLO responses, highlighting their potential in developing advanced optical materials (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Antimicrobial Activity
In the realm of medicinal chemistry, some derivatives synthesized from thiophene and pyrazole-based carboxamides, akin to the compound , have been explored for their antimicrobial properties. These studies are essential for identifying new therapeutic agents against various bacterial and fungal infections, underlining the significance of this compound in drug discovery (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propriétés
IUPAC Name |
4-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-20-12(6-13(19-20)10-3-2-4-17-7-10)8-18-15(21)14-5-11(16)9-22-14/h2-7,9H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYYWHORWXQYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)
![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)


![4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine](/img/structure/B2520260.png)
![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)


![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)